Stereochemical Identity Confers 62% Survival Benefit Over (1R,2S)-Enantiomer in Leukemia Model
In a murine acute promyelocytic leukemia model, the (1S,2R) enantiomer of a tranylcypromine-derived LSD1 inhibitor (compound 15) demonstrated superior in vivo efficacy compared to its (1R,2S) analogue (compound 16) [1]. The (1S,2R) enantiomer exhibited higher activity in both biochemical and cellular assays, and oral administration resulted in a 62% increase in survival [1].
| Evidence Dimension | In vivo efficacy (survival increase) |
|---|---|
| Target Compound Data | 62% increased survival |
| Comparator Or Baseline | (1R,2S) enantiomer (compound 16) - inferior efficacy |
| Quantified Difference | 62% improvement relative to comparator |
| Conditions | Oral administration in murine acute promyelocytic leukemia model |
Why This Matters
Procurement of the (1S,2R)-isomer rather than the racemate or the (1R,2S)-enantiomer is essential for achieving maximal LSD1-targeted antitumor efficacy in preclinical models.
- [1] Vianello, P., Botrugno, O. A., Cappa, A., Dal Zuffo, R., Dessanti, P., Mai, A., Marrocco, B., Mattevi, A., Meroni, G., Minucci, S., Stazi, G., Thaler, F., Trifiró, P., Valente, S., Villa, M., Varasi, M., & Mercurio, C. (2016). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 59(4), 1501-1517. View Source
